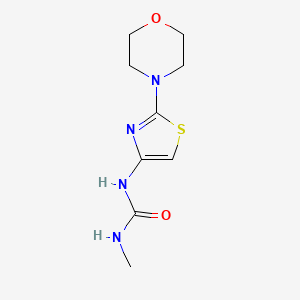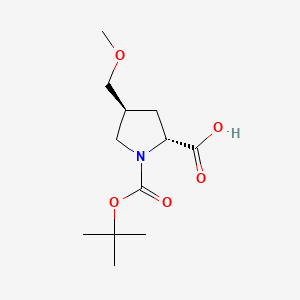
Tert-butyl 2-(5-amino-1,2-oxazol-3-YL)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring substituted with an oxazole moiety and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amino acid derivative and a carbonyl compound under acidic conditions.
Substitution on the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the oxazole derivative reacts with a suitable pyrrolidine precursor.
Protection and Deprotection Steps: The tert-butyl group is often used as a protecting group for the carboxylate functionality, which can be introduced and later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazole ring or the amino group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxazole ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and the amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate: shares similarities with other oxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new therapeutic agents and materials.
Propiedades
Número CAS |
887586-28-9 |
|---|---|
Fórmula molecular |
C12H19N3O3 |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-10(13)18-14-8/h7,9H,4-6,13H2,1-3H3 |
Clave InChI |
MMKADZYBONTSHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2=NOC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


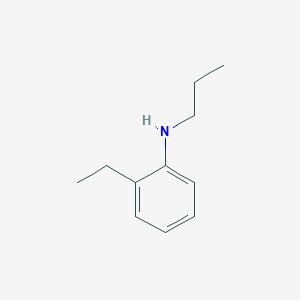
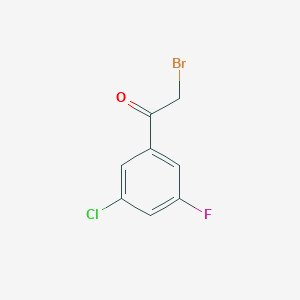
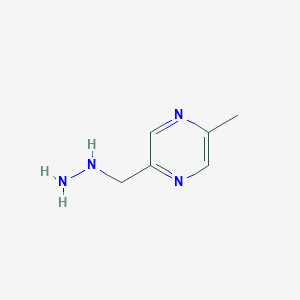
![cyclopentane;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B12441332.png)
![3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12441336.png)


![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,6-dimethylphenol](/img/structure/B12441350.png)
![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12441353.png)

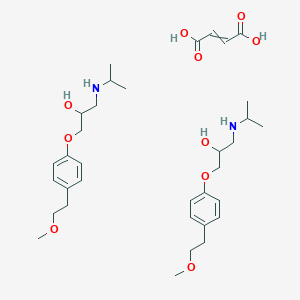
![N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide](/img/structure/B12441365.png)
